molecular formula C18H13N3OS2 B2354800 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one CAS No. 881561-79-1

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

Cat. No.: B2354800
CAS No.: 881561-79-1
M. Wt: 351.44
InChI Key: XPFHWLBWSLCMNO-GDNBJRDFSA-N
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Description

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C18H13N3OS2 and its molecular weight is 351.44. The purity is usually 95%.
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Biological Activity

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

Structure and Synthesis

The compound features a thiazolidinone core structure, which is a five-membered ring containing sulfur and nitrogen atoms. The substitution at various positions of the thiazolidinone scaffold can significantly influence its biological activity. Recent synthetic strategies have focused on modifying the substituents to enhance efficacy against specific targets.

Anticancer Activity

Thiazolidinone derivatives, including the compound , have shown significant anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition.

  • Case Study : A study demonstrated that thiazolidinone derivatives could inhibit the growth of several cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cell line tested . The structure-activity relationship (SAR) analysis revealed that modifications at the 2 and 5 positions of the thiazolidinone ring are crucial for enhancing anticancer activity.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Findings : In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) ranging from 31.25 µg/ml to 62.5 µg/ml against various bacterial strains, including E. coli and K. pneumoniae .
Bacterial StrainMIC (µg/ml)
E. coli<31.25
K. pneumoniae62.5
C. glabrata31.25

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives has been evaluated using various assays, including DPPH radical scavenging.

  • Research Insights : Compounds derived from thiazolidinones have shown significant antioxidant activity with EC50 values indicating strong radical scavenging capabilities . For instance, certain derivatives exhibited EC50 values as low as 0.565 mM, suggesting their potential use in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

Thiazolidinone derivatives also exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.

  • Mechanism : The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, which is critical for conditions such as arthritis and other inflammatory diseases .

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(3-methylphenyl)-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c1-11-5-4-6-12(9-11)21-17(22)15(24-18(21)23)10-16-19-13-7-2-3-8-14(13)20-16/h2-10,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZAESLVWOPRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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